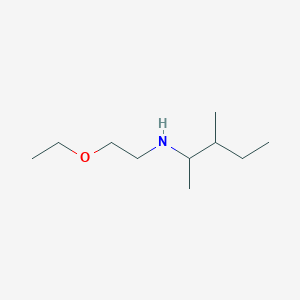
(2-Ethoxyethyl)(3-methylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)(3-methylpentan-2-yl)amine is an organic compound with the molecular formula C10H23NO It is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine can be achieved through several methods. One common approach involves the reaction of 3-methylpentan-2-amine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and a reaction time of several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate automated monitoring and control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)(3-methylpentan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often occur under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions varying depending on the desired product.
Major Products Formed
Oxidation: Oxidation can yield products such as oxides, alcohols, or ketones.
Reduction: Reduction may produce simpler amines or hydrocarbons.
Substitution: Substitution reactions can result in the formation of new amines, amides, or other functionalized compounds.
Scientific Research Applications
(2-Ethoxyethyl)(3-methylpentan-2-yl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of amine-related biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-aminoethanol
- 3-methylpentan-2-amine
- N,N-dimethylethanamine
Uniqueness
(2-Ethoxyethyl)(3-methylpentan-2-yl)amine is unique due to its specific combination of ethoxyethyl and methylpentan-2-yl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-3-methylpentan-2-amine |
InChI |
InChI=1S/C10H23NO/c1-5-9(3)10(4)11-7-8-12-6-2/h9-11H,5-8H2,1-4H3 |
InChI Key |
GCCLZTSNJSKUKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13252073.png)

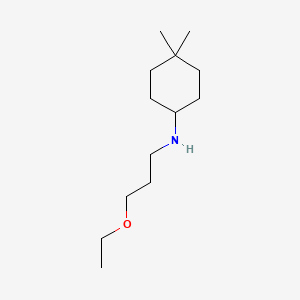
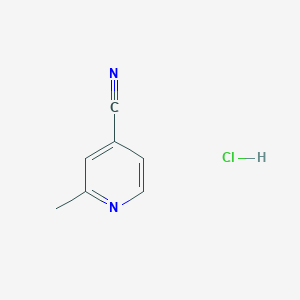

![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13252103.png)
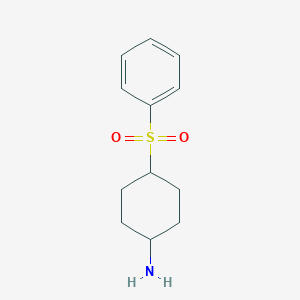
![(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13252116.png)

![(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13252125.png)
![2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B13252136.png)
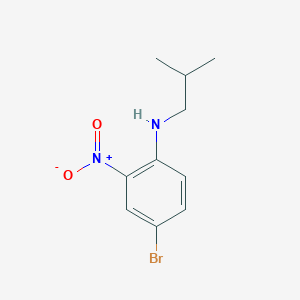

![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)
